cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate
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Overview
Description
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S and a molecular weight of 384.49 g/mol . This compound is known for its unique bicyclic structure, which includes a diaza-bicyclo[4.2.0]octane core. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but a common approach includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the diaza-bicyclo[4.2.0]octane core.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a series of reactions, often involving oxidation or hydrolysis.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol to form the tert-butyl ester.
Tosylation: Finally, the compound is tosylated using tosyl chloride to form the tosylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate binding .
Comparison with Similar Compounds
Similar compounds to cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate include other diaza-bicyclic compounds and tosylate esters. Some examples are:
cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester: This compound lacks the tosylate group but shares the same bicyclic core.
trans-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester tosylate: This isomer has a different spatial arrangement of atoms.
cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid methyl ester tosylate: This compound has a methyl ester instead of a tert-butyl ester.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.C7H8O3S/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,12H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDPLCQVDEMLU-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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